molecular formula C5H10O5 B12538350 (3S)-3,4,4,5-tetrahydroxypentanal CAS No. 676228-48-1

(3S)-3,4,4,5-tetrahydroxypentanal

Cat. No.: B12538350
CAS No.: 676228-48-1
M. Wt: 150.13 g/mol
InChI Key: FTIMIKINEHAHCX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3,4,4,5-tetrahydroxypentanal is an organic compound with the molecular formula C5H10O5. It is a pentose sugar derivative, characterized by the presence of four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,4,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of pentose sugars such as ribose or arabinose. The reaction typically employs mild oxidizing agents like bromine water or nitric acid under controlled conditions to ensure selective oxidation at the desired position .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically modified strains of bacteria or yeast can produce this compound in high yields. The fermentation process is optimized for factors such as pH, temperature, and nutrient availability to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,4,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3,4,4,5-tetrahydroxypentanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3,4,4,5-tetrahydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reducing sugar, participating in redox reactions. It may also interact with enzymes involved in carbohydrate metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

676228-48-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3S)-3,4,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-2-1-4(8)5(9,10)3-7/h2,4,7-10H,1,3H2/t4-/m0/s1

InChI Key

FTIMIKINEHAHCX-BYPYZUCNSA-N

Isomeric SMILES

C(C=O)[C@@H](C(CO)(O)O)O

Canonical SMILES

C(C=O)C(C(CO)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.